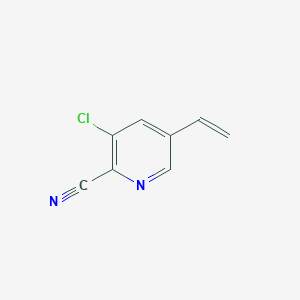

3-Chloro-5-vinylpicolinonitrile

Descripción

3-Chloro-5-vinylpicolinonitrile is a heterocyclic compound featuring a pyridine ring substituted with chloro, vinyl, and nitrile groups. The chloro group enhances electrophilicity, enabling nucleophilic substitution reactions, while the vinyl group offers opportunities for polymerization or cycloaddition reactions. The nitrile moiety may contribute to hydrogen bonding or serve as a precursor for carboxylic acid derivatives.

Propiedades

Fórmula molecular |

C8H5ClN2 |

|---|---|

Peso molecular |

164.59 g/mol |

Nombre IUPAC |

3-chloro-5-ethenylpyridine-2-carbonitrile |

InChI |

InChI=1S/C8H5ClN2/c1-2-6-3-7(9)8(4-10)11-5-6/h2-3,5H,1H2 |

Clave InChI |

NODLNVZYCFUFDM-UHFFFAOYSA-N |

SMILES canónico |

C=CC1=CC(=C(N=C1)C#N)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogues

Key Structural Features and Properties

Below is a comparative table of 3-Chloro-5-vinylpicolinonitrile and related compounds, highlighting substituents, molecular weight, reactivity, and applications:

Detailed Comparisons

Substituent-Driven Reactivity

- 3-Chloro-5-((4-propoxyphenyl)ethynyl)picolinonitrile : The ethynyl group creates extended conjugation, making it suitable for optoelectronic materials. The propoxyphenyl group enhances lipophilicity, favoring organic solvent solubility. This contrasts with the vinyl group in the target compound, which lacks aromaticity but may participate in Diels-Alder reactions.

- 3-Chloro-5-(trifluoromethyl)picolinonitrile : The trifluoromethyl group is strongly electron-withdrawing, increasing electrophilicity at the chloro-substituted position. This enhances reactivity in nucleophilic aromatic substitution compared to the electron-neutral vinyl group.

- 3-Chloro-5-(dioxaborolanyl)picolinonitrile : The boronic ester enables Suzuki couplings, a property absent in the vinyl analogue. This makes it critical for constructing biaryl structures in drug discovery.

Solubility and Stability

- The hydroxymethyl group in 5-(Hydroxymethyl)picolinonitrile improves water solubility via hydrogen bonding, unlike the hydrophobic vinyl group. However, the hydroxymethyl group may oxidize to a carboxylic acid under acidic conditions.

- The trifluoromethyl group in imparts metabolic stability and resistance to oxidation, a trait valuable in bioactive molecules.

Notes and Limitations

Properties like solubility and reactivity are extrapolated based on substituent effects.

The trifluoromethyl and boronate derivatives have well-documented applications, while ethynyl and hydroxymethyl analogues require further exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.